molecular formula C6H4NNaO4S B2854645 Sodium 4-nitrobenzene-1-sulfinate CAS No. 15959-31-6

Sodium 4-nitrobenzene-1-sulfinate

Cat. No.: B2854645
CAS No.: 15959-31-6
M. Wt: 209.15
InChI Key: YAHKQSVGVMFKMR-UHFFFAOYSA-M
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Description

Sodium 4-nitrobenzene-1-sulfinate is an organic compound with the molecular formula C6H4NNaO4S. It is a sodium salt of 4-nitrobenzenesulfinic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its role as a versatile building block in the synthesis of organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-nitrobenzene-1-sulfinate can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with sodium sulfite in the presence of sodium hydrogen carbonate. The reaction is typically carried out in an aqueous medium at elevated temperatures (70-80°C) for several hours . Another method involves the use of dimethyl sulfoxide and water at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in bulk quantities for use in various industrial applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-nitrobenzene-1-sulfinate undergoes several types of chemical reactions, including:

    Reduction: It can be reduced to 4-aminobenzenesulfinic acid using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation: It can be oxidized to 4-nitrobenzenesulfonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Various nucleophiles under basic conditions.

    Oxidation: Hydrogen peroxide in an acidic medium.

Major Products Formed:

    Reduction: 4-aminobenzenesulfinic acid.

    Substitution: Various substituted benzenesulfinic acids.

    Oxidation: 4-nitrobenzenesulfonic acid.

Scientific Research Applications

Sodium 4-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent. It can form various sulfur-containing compounds through S–S, N–S, and C–S bond-forming reactions . The compound can also participate in radical reactions, leading to the formation of sulfonyl radicals that can further react with other molecules.

Comparison with Similar Compounds

    Sodium benzenesulfinate: Similar in structure but lacks the nitro group.

    Sodium 4-chlorobenzene-1-sulfinate: Similar in structure but has a chlorine atom instead of a nitro group.

    Sodium 4-methylbenzene-1-sulfinate: Similar in structure but has a methyl group instead of a nitro group.

Uniqueness: Sodium 4-nitrobenzene-1-sulfinate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. The nitro group makes it a stronger electron-withdrawing group, enhancing its reactivity in various chemical reactions compared to its analogs.

Properties

IUPAC Name

sodium;4-nitrobenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S.Na/c8-7(9)5-1-3-6(4-2-5)12(10)11;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKQSVGVMFKMR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15959-31-6
Record name sodium 4-nitrobenzene-1-sulfinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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